REACTION_SMILES
|
[C:1](=[O:2])([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[S:9][CH2:10][CH:11]([C:12](=[O:13])[N:14]1[CH:15]([C:23](=[O:24])[OH:25])[CH2:16][c:17]2[cH:18][cH:19][cH:20][cH:21][c:22]21)[CH3:26].[CH3:41][C:42]#[N:43].[CH:27]1([NH:33][CH:34]2[CH2:35][CH2:36][CH2:37][CH2:38][CH2:39]2)[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32]1.[OH2:40]>>[CH:27]1([NH:33][CH:34]2[CH2:35][CH2:36][CH2:37][CH2:38][CH2:39]2)[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32]1.[SH:9][CH2:10][CH:11]([C:12](=[O:13])[N:14]1[CH:15]([C:23](=[O:24])[OH:25])[CH2:16][c:17]2[cH:18][cH:19][cH:20][cH:21][c:22]21)[CH3:26]
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Name
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CC(CSC(=O)c1ccccc1)C(=O)N1c2ccccc2CC1C(=O)O
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Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
CC(CSC(=O)c1ccccc1)C(=O)N1c2ccccc2CC1C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCC(NC2CCCCC2)CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCC(NC2CCCCC2)CC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CS)C(=O)N1c2ccccc2CC1C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1](=[O:2])([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[S:9][CH2:10][CH:11]([C:12](=[O:13])[N:14]1[CH:15]([C:23](=[O:24])[OH:25])[CH2:16][c:17]2[cH:18][cH:19][cH:20][cH:21][c:22]21)[CH3:26].[CH3:41][C:42]#[N:43].[CH:27]1([NH:33][CH:34]2[CH2:35][CH2:36][CH2:37][CH2:38][CH2:39]2)[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32]1.[OH2:40]>>[CH:27]1([NH:33][CH:34]2[CH2:35][CH2:36][CH2:37][CH2:38][CH2:39]2)[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32]1.[SH:9][CH2:10][CH:11]([C:12](=[O:13])[N:14]1[CH:15]([C:23](=[O:24])[OH:25])[CH2:16][c:17]2[cH:18][cH:19][cH:20][cH:21][c:22]21)[CH3:26]
|
Name
|
CC(CSC(=O)c1ccccc1)C(=O)N1c2ccccc2CC1C(=O)O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(CSC(=O)c1ccccc1)C(=O)N1c2ccccc2CC1C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCC(NC2CCCCC2)CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCC(NC2CCCCC2)CC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CS)C(=O)N1c2ccccc2CC1C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |